[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- is a heterocyclic compound that features a fused dioxin and pyrimidine ring system
Preparation Methods
The synthesis of [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield different derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the methyl group in the precursor compound is a key step in its synthesis.
Substitution: Various substitutions can be made on the carbonyl group to produce different derivatives.
N-Alkylation:
Common reagents used in these reactions include dibromine for dibromination and oxidizing agents for the oxidation steps. The major products formed from these reactions are various 2-substituted derivatives of the original compound .
Scientific Research Applications
[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have been studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modifications of the carbonyl group and subsequent chemical transformations .
Comparison with Similar Compounds
Similar compounds to [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- include:
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their biological activities.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid: This compound has a similar dioxin and pyridine ring system and is used in various chemical applications.
The uniqueness of [1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro- lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)5-8-3-4-6(9-5)13-2-1-12-4/h3H,1-2H2,(H,10,11) |
InChI Key |
VWAMELHDWMHFDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=NC=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.